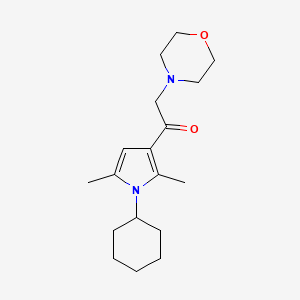![molecular formula C17H13N3OS2 B7726794 1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B7726794.png)
1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound that features both indole and thienopyrimidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Thienopyrimidine Moiety: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Coupling Reaction: The two moieties can be linked via a sulfanyl bridge using reagents like thiols and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and thienopyrimidine structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Lacks the methyl group on the indole ring.
1-(2-methyl-1H-indol-3-yl)-2-(pyrimidin-4-ylsulfanyl)ethanone: Lacks the thiophene ring.
Uniqueness
1-(2-methyl-1H-indol-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to the presence of both the indole and thienopyrimidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-10-15(11-4-2-3-5-13(11)20-10)14(21)8-23-17-12-6-7-22-16(12)18-9-19-17/h2-7,9,20H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYXLOZMYOZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC=NC4=C3C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7726713.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B7726720.png)
![2-{[4-Oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B7726731.png)
![3-cyclohexyl-5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7726739.png)
![1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B7726740.png)


![2-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]sulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7726750.png)
![4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine](/img/structure/B7726755.png)

![7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7726773.png)
![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B7726778.png)
![1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B7726801.png)
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B7726808.png)
